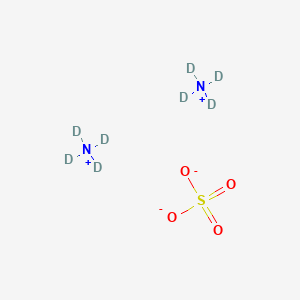

Ammonium-d8 sulfate

Overview

Description

Ammonium-d8 sulfate is a useful research compound. Its molecular formula is H8N2O4S and its molecular weight is 140.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Applications and Ore Flotation : Ammonium sulfate is significant in industrial production, particularly in ore flotation and metal recovery. It offers advantages and disadvantages in these processes (Liu Hu-ping, 2013).

Environmental Toxicology : Research on the eco-toxic effects of ammonium sulfate in agricultural runoff has been conducted, especially its impact on aquatic organisms like Daphnia magna (Q. Ng, 2015).

Agricultural Efficiency : The use of 15N-labeled ammonium sulfate with nitrification inhibitors in agriculture can improve fertilizer use efficiency and crop productivity in wheat (Mousavi Shalmani et al., 2017).

Optical Sensing : Computational modeling has been used to develop D-shaped optical fiber sensors for measuring the concentration of ammonium sulfate, enhancing monitoring in chemical processes (Barros et al., 2022).

Wastewater Treatment : Ammonium sulfate plays a role in the anammox process, indicating potential in autotrophic reactions for simultaneous ammonium and sulfate removal in wastewater treatment (Liu et al., 2008).

Rare Earth Element Recovery : Ammonium sulfate is effective in leaching rare earth elements adsorbed on clay minerals, demonstrating its utility in resource recovery processes (Moldoveanu & Papangelakis, 2013).

Spectroscopy Standards : It has been identified as a potential standard for sulfur-33 NMR spectroscopy, useful for probe tuning and optimizing pulse conditions (Kosugi, 1993).

Material Science : In the preparation of transparent ceramic yttria, ammonium sulfate is used as a regulator, influencing the morphology and size of Nd:Y2O3 nanopowders (Qin et al., 2012).

Construction Material Testing : It's studied for its effects on the durability of concrete, particularly in agriculture and wastewater treatment infrastructure (Amin & Bassuoni, 2018).

Biogeochemical Cycling : The sulfate-dependent ammonium oxidation process links nitrogen and sulfur cycles, with potential applications in nitrogen and sulfate removal (Liu et al., 2020).

Atmospheric Chemistry : Ammonium sulfate's role in atmospheric chemistry, particularly in liquid-liquid phase separation and deliquescence of mixed particles, is studied for understanding aerosol behavior (Bertram et al., 2011).

Horticulture : Foliar application of ammonium sulfate affects the growth responses of tomato plants in hydroponic culture (Dehnavard et al., 2017).

Inhalation Toxicology : A case report on ammonium sulfate inhalation examines its effects, highlighting the need for understanding its impact on human health (Köksal et al., 2011).

Ionic Rare Earth Ore Leaching : Ammonium sulfate is used in leaching processes for ionic rare earth ores, addressing challenges like ammonia pollution and low-grade ore processing (Yan et al., 2018).

Mechanism of Action

Target of Action

Ammonium-d8 sulfate, with the linear formula (ND4)2SO4 , is a deuterium-labeled form of ammonium sulfate . It is primarily used in molecular biology . .

Mode of Action

It is known that stable heavy isotopes of hydrogen, such as deuterium, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

Ammonium sulfate is involved in various biochemical pathways, particularly those involving nitrogen and sulfur. In general, ammonium compounds can participate in nitrification and denitrification processes in soil and aquatic systems .

Pharmacokinetics

It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic pathways and mechanisms of action of various substances .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the conversion of ammonium and sulfate in anammox consortia was found to occur only under certain conditions, such as high amounts of biomass and non-anaerobic conditions .

Safety and Hazards

Ammonium-d8 sulfate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause skin irritation and severe eye irritation . It is recommended to handle this compound with care, using personal protective equipment, including gloves and eye protection .

Relevant Papers A paper titled “Causes and Control Technology of Slurry Overflow in an Ammonia Desulfurization Tower” discusses the issue of ammonium sulfate slurry in the desulfurization tower often foaming and overflowing, which wastes resources and pollutes the environment . The paper aims to reveal the causes of foaming by analyzing foam composition .

Biochemical Analysis

Biochemical Properties

Ammonium-d8 sulfate is an inorganic sulfate salt that serves a variety of roles . It is commonly used as the nitrogen source in cell growth media for protein expression of isotopically labeled proteins

Cellular Effects

These changes can lead to coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture .

Metabolic Pathways

This compound may be involved in the metabolic pathways of ammonium. For instance, sulfate reduction with ammonium oxidation (SRAO) has been reported in some organisms

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via ammonium transporters . These transporters are integral membrane proteins controlling the flux of sulfate entering the cells and subcellular compartments across the membrane lipid bilayers .

Properties

IUPAC Name |

tetradeuterioazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-KTOHAENGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

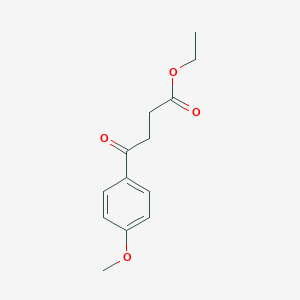

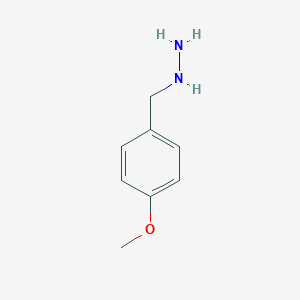

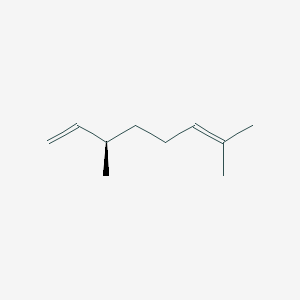

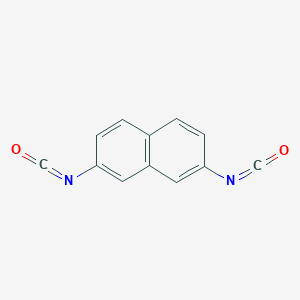

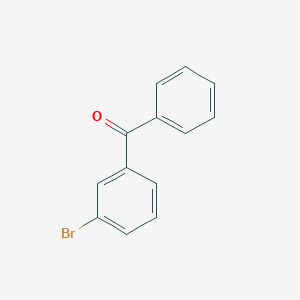

Synthesis routes and methods I

Procedure details

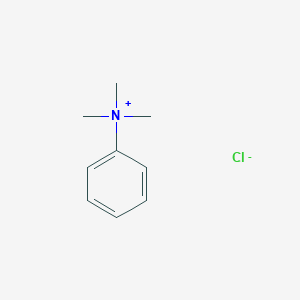

Synthesis routes and methods II

Procedure details

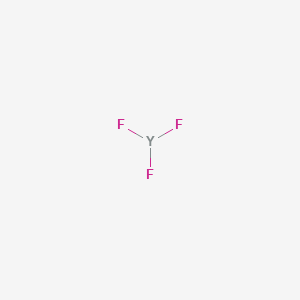

Synthesis routes and methods III

Procedure details

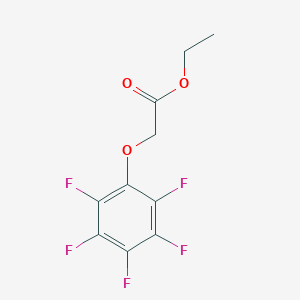

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)

![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)